5-Chlorohexanoyl chloride is a halogenated acyl chloride with the molecular formula C6H10Cl2O and a molecular weight of 169.05 g/mol. It is a colorless liquid that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry, and is primarily recognized as a key impurity (Apixaban Impurity in the anticoagulant drug Apixaban.
Molecular FormulaC6H10Cl2O
Molecular Weight169.05
CAS No.99585-01-0
Cat. No.B601574
⚠ Attention: For research use only. Not for human or veterinary use.
5-Chlorohexanoyl Chloride (CAS 99585-01-0): A Specialized Acyl Chloride for Apixaban Impurity Analysis and Pharmaceutical Synthesis
5-Chlorohexanoyl chloride is a halogenated acyl chloride with the molecular formula C6H10Cl2O and a molecular weight of 169.05 g/mol [1]. It is a colorless liquid that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry, and is primarily recognized as a key impurity (Apixaban Impurity 149) in the anticoagulant drug Apixaban [2]. Its reactivity as an acylating agent allows it to readily form esters and amides with nucleophiles, making it a valuable building block in advanced research and development . Commercially, it is typically available with a purity specification of 95% and requires storage at temperatures below -10°C to maintain stability .
Why Substituting 5-Chlorohexanoyl Chloride with a Close Analog Compromises Analytical and Synthetic Integrity
Generic substitution of 5-chlorohexanoyl chloride with other chlorohexanoyl chloride isomers (e.g., 4-chlorohexanoyl chloride or 6-chlorohexanoyl chloride) is not feasible due to its unique chemical identity and specific, regulated role in pharmaceutical analysis. While these analogs share the same molecular formula and similar commercial purity levels (95%) , their structural differences result in distinct physicochemical properties, such as a significantly lower density for 5-chlorohexanoyl chloride (predicted 1.143 g/cm³) compared to 6-chlorohexanoyl chloride (measured 1.400 g/mL at 25°C) . More critically, 5-chlorohexanoyl chloride is a specified impurity (Apixaban Impurity 149) with a defined retention time and resolution in validated analytical methods [1]. Substitution with a different isomer would render these validated methods invalid, jeopardizing regulatory compliance, quality control, and the accuracy of impurity profiling for Apixaban drug substance manufacturing [2].
[2] Tang, L., et al. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Journal of Pharmaceutical and Biomedical Analysis, 2010, 53(3), 309-314. View Source
Primary Application Scenarios for 5-Chlorohexanoyl Chloride (CAS 99585-01-0)
Analytical Reference Standard for Apixaban Impurity Profiling
This compound is the designated Apixaban Impurity 149 and is essential for developing and validating analytical methods (e.g., HPLC, UPLC) used in quality control and regulatory submissions (ANDA). It is supplied with detailed characterization data compliant with regulatory guidelines and can be traced to pharmacopeial standards (USP or EP) based on feasibility, ensuring the accuracy and reliability of impurity quantification in Apixaban drug substance [1].
Quantification of Process Impurities in 5-Chlorovaleroyl Chloride
5-Chlorohexanoyl chloride is a known impurity in 5-chlorovaleroyl chloride (5-CVC), a common alkylating agent used to synthesize pharmaceutical intermediates. A specific and sensitive GC-FID method has been developed and validated for determining the level of this impurity in 5-CVC, which is critical for controlling downstream product quality [2].
Synthetic Intermediate for Research Compounds
As a reactive acyl chloride, 5-chlorohexanoyl chloride serves as a versatile building block for synthesizing more complex organic molecules in a research setting. Its bifunctional nature, featuring both an acyl chloride and an alkyl chloride moiety, provides chemists with two distinct reactive handles for constructing diverse compound libraries .
[2] Tang, L., et al. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Journal of Pharmaceutical and Biomedical Analysis, 2010, 53(3), 309-314. View Source
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